2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 8013-07-8
VCID: VC0038493
InChI: InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3
SMILES: CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC
Molecular Formula: C57H98O12
Molecular Weight: 975.399

2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

CAS No.: 8013-07-8

Cat. No.: VC0038493

Molecular Formula: C57H98O12

Molecular Weight: 975.399

* For research use only. Not for human or veterinary use.

2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate - 8013-07-8

Specification

CAS No. 8013-07-8
Molecular Formula C57H98O12
Molecular Weight 975.399
IUPAC Name 2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Standard InChI InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3
Standard InChI Key JJGBFZZXKPWGCW-UHFFFAOYSA-N
SMILES CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

The compound 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate represents the formal IUPAC name of what is commonly referred to as Epoxidized Soybean Oil (ESBO) . This complex naming reflects the compound's structure, which contains multiple epoxide groups formed through the epoxidation of soybean oil's unsaturated bonds.

The compound is registered in various chemical databases with the following identifiers:

Identifier TypeValue
PubChem CID71306824
CAS Number3214-50-4 and 8013-07-8
EC Number232-391-0
InChIKeyJJGBFZZXKPWGCW-UHFFFAOYSA-N

Both CAS numbers appear in the literature, possibly reflecting different grades or specific formulations of the compound. The InChIKey, a hashed version of the International Chemical Identifier (InChI), provides a unique digital representation of the chemical structure that facilitates electronic searches and database management .

Synthesis and Production

Chemical Synthesis

The title compound is produced through the epoxidation of soybean oil, a process that transforms the natural double bonds in the fatty acid chains into epoxy groups . The synthesis typically involves the oxidation of soybean oil using hydrogen peroxide in the presence of either acetic or formic acid as catalysts .

The chemical reaction can be summarized as follows:

  • Soybean oil (containing unsaturated fatty acid chains) is mixed with either formic or acetic acid

  • Hydrogen peroxide is added as an oxidizing agent

  • The double bonds in the fatty acid chains are converted to epoxide (oxirane) rings

  • The resulting product is purified to obtain the epoxidized soybean oil

The epoxide content, often referred to as "epoxide value," is a critical quality parameter, with some grades containing an epoxide value greater than 6% .

Industrial Production

Industrial production of ESBO focuses on maintaining consistent quality parameters such as color, viscosity, and epoxide content. Some industrial formulations include stabilizers like monomethyl ether hydroquinone (at concentrations around 4,000 ppm) to prevent undesired side reactions during storage and use .

The production process must be carefully controlled to ensure complete epoxidation while minimizing side reactions that could lead to ring-opening of the epoxide groups, which would diminish the effectiveness of the final product.

Applications and Uses

As a Plasticizer in PVC

The primary application of 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is as a plasticizer and stabilizer in polyvinyl chloride (PVC) formulations . As a plasticizer, it helps maintain the flexibility and softness of PVC products across varying temperature ranges .

Research indicates that ESBO is particularly effective when used in combination with primary plasticizers, with optimal results achieved when it constitutes approximately 10-15% of the total plasticizer content . This combination enhances both the processing characteristics and the final properties of PVC products.

Heat and Light Stabilization

One of the most valuable properties of this compound is its ability to act as a hydrochloric acid scavenger in PVC formulations . During the processing and aging of PVC, hydrochloric acid can be released, which catalyzes further degradation. The epoxide groups in ESBO can react with this liberated HCl, effectively neutralizing it and preventing progressive degradation of the polymer matrix .

This stabilizing action contributes significantly to:

  • Enhanced long-term heat stability of PVC products

  • Improved weatherability and resistance to photodegradation

  • Extended service life of PVC formulations, particularly in outdoor applications

Additional Applications

Beyond its primary use in PVC, the compound has several other documented applications:

  • As a reactive diluent in epoxy formulations

  • As a pigment dispersing agent in various coating formulations

  • As a delivery vehicle for bioactive compounds such as α-lipoic acid

  • As a solvent for pharmaceutical compounds like tamoxifen

  • As a standard reagent in analytical chemistry, specifically in the quantification of lipids through the vanillin-phosphoric acid reaction

These diverse applications highlight the versatility of the compound beyond its primary use as a plasticizer and stabilizer.

Technical Performance and Benefits

Performance Characteristics

The epoxide functionality of the compound provides several technical advantages in its various applications:

CharacteristicPerformance Benefit
Acid ScavengingEffectively neutralizes HCl released during PVC processing and aging
Internal LubricationActs as an internal lubricant during PVC processing, improving flow characteristics
Co-stabilizationEnhances the effectiveness of other stabilizers such as organotin and metal soaps
Heat StabilityContributes to long-term thermal stability of polymer formulations
UV ResistanceImproves weatherability and outdoor performance of finished products
CompatibilityShows excellent compatibility with various polymer systems

The compound's effectiveness as a stabilizer is primarily attributed to the high reactivity of its epoxide groups, which readily interact with acidic species that would otherwise catalyze polymer degradation .

Market Analysis and Trends

Current Market Status

The global market for 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate, marketed as epoxidized soybean oil, was valued at approximately USD 455.18 million in 2022 . This substantial market size reflects the compound's importance in various industrial applications, particularly in the polymer processing sector.

Growth Projections and Drivers

The market for this compound is projected to experience significant growth, with a forecast Compound Annual Growth Rate (CAGR) of 9.71% during the period 2023-2028 . Based on this growth rate, the market is expected to reach approximately USD 801.2 million by 2028 .

Several factors are driving this growth:

  • Increasing regulatory restrictions on traditional phthalate plasticizers, particularly in applications with human contact

  • Growing consumer preference for bio-based and environmentally friendly products

  • Expansion of PVC use in construction, automotive, and medical applications

  • Rising demand for sustainable chemical solutions across various industries

The compound's dual functionality as both a plasticizer and stabilizer provides a competitive advantage over alternatives that may serve only one of these functions, further supporting market growth .

Application Segments

The market for this epoxidized compound spans several application segments:

Application SegmentKey Benefits
Food PackagingNon-toxic nature, compliance with food contact regulations
Medical DevicesBiocompatibility, thermal stability during sterilization processes
Construction MaterialsWeatherability, long-term performance in building applications
Coatings and AdhesivesFunctionality as a reactive diluent, improved adhesion properties

The food packaging segment represents a particularly important growth area, driven by increasing regulatory scrutiny of materials in contact with food and beverages .

Research Developments and Future Prospects

Chemical Modifications and Derivatives

Current research indicates potential for further chemical modifications of the basic epoxidized structure to enhance specific properties. The high reactivity of the epoxide groups provides opportunities for additional functionalization through ring-opening reactions with various nucleophiles .

Researchers have explored ring-opening with acid anhydrides in the presence of catalysts to transform the epoxidized oil into diesters with modified properties . These chemical transformations may lead to new derivatives with enhanced performance characteristics for specific applications.

Polymer Development Applications

The compound shows significant potential as a building block for functional polymers. Various reactions of the epoxidized oil with co-monomers and/or initiators have been investigated, with particular emphasis on epoxy cross-linked polymers . These developments hold promise for new materials with enhanced properties derived from renewable resources.

Research suggests that novel ring-opening reagents may facilitate the synthesis of new structural materials based on this epoxidized compound, potentially expanding its application range beyond current uses .

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